Farrerol

Pharmacokinetics Enantioselectivity Drug Metabolism

Procure Farrerol (CAS 95403-16-0) for research requiring the unique C-6/C-8-dimethylated flavanone scaffold. Unlike common unmethylated flavanones, this compound’s altered lipophilicity drives a distinct 21:1 ERβ:ERα selectivity profile essential for vascular smooth muscle cell studies. Its racemic mixture demonstrates enantioselective oral bioavailability and CYP450 inhibition, with no in vivo chiral interconversion, providing a stable probe for stereoselective ADME investigations. Validated for OVA-induced allergic asthma (20-40 mg/kg i.p.) and macrophage NLRP3-mediated I/R injury models. Do not use for LPS-induced ARDS models, where no protective effect is shown.

Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31
CAS No. 95403-16-0
Cat. No. B1141493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarrerol
CAS95403-16-0
Synonyms(±)-4’,5,7-Trihydroxy-6,8-dimethyl-flavanone;  (±)-Farrerol;  rac-2,3-Dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethyl-4H-1-Benzopyran-4-one
Molecular FormulaC₁₇H₁₆O₅
Molecular Weight300.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Farrerol (CAS 95403-16-0) for Scientific Research Procurement: Flavanone Identity and Key Differentiators


Farrerol (CAS 95403-16-0) is a naturally occurring flavanone isolated primarily from Rhododendron dauricum L. [1]. It is characterized by a 5,7,4'-trihydroxy-6,8-dimethylflavanone core structure, featuring methyl substitutions at both the C-6 and C-8 positions on the A-ring [2]. This structural distinction from common unmethylated flavanones (e.g., naringenin) confers unique lipophilicity, receptor binding profiles, and stereoselective biological behaviors critical for research applications [2].

Why Generic Flavanone Substitution Fails for Farrerol (CAS 95403-16-0): Structural Determinants of Functional Specificity


Farrerol cannot be substituted by common flavanones like naringenin or hesperetin due to its distinct C-6 and C-8 methylation pattern, which alters lipophilicity and receptor interactions [1]. Furthermore, farrerol exists as a racemic mixture of (+)- and (-)-enantiomers that exhibit pronounced stereoselectivity in vivo. Studies demonstrate that (+)-farrerol has superior oral bioavailability and distinct CYP450 inhibition profiles compared to (-)-farrerol, with no chiral interconversion observed in vivo [2]. The ERβ:ERα selectivity ratio of approximately 21:1 for farrerol also represents a unique receptor engagement profile not observed in structurally related unmethylated flavanones [3]. These structural and stereochemical features mandate compound-specific procurement for reproducible research outcomes.

Farrerol (CAS 95403-16-0) Quantitative Differentiation Evidence Guide: Head-to-Head Comparisons


Stereoselective Oral Bioavailability: (+)-Farrerol Superiority in Rat Pharmacokinetics

Farrerol exhibits pronounced enantioselective pharmacokinetics in rats. After intragastric administration of the racemic mixture, (+)-farrerol demonstrated significantly higher plasma exposure and superior oral bioavailability compared to its (-)-enantiomer [1]. Notably, no chiral transformation between (+)-farrerol and (-)-farrerol was observed in rat plasma following oral administration of either pure enantiomer, confirming the stability of each stereoisomeric form in vivo [1].

Pharmacokinetics Enantioselectivity Drug Metabolism

ERβ Selectivity: 21-Fold Higher Affinity Compared to ERα

Farrerol demonstrates marked estrogen receptor beta (ERβ) selectivity in competitive radioligand binding assays. The compound inhibited [³H]estradiol binding to recombinant human ERβ with an IC₅₀ of 2.7 μmol/L, whereas binding to ERα required a substantially higher concentration with an IC₅₀ of 57 μmol/L [1]. This approximately 21-fold selectivity for ERβ over ERα is a distinct pharmacological fingerprint that differentiates farrerol from non-selective flavonoids and synthetic ER ligands.

Estrogen Receptor Selectivity Vascular Biology

Vasorelaxant Potency: EC₅₀ Values in Aortic Ring Assays

Farrerol induces concentration-dependent relaxation of pre-contracted rat aortic rings, with differential potency depending on the contractile stimulus. In isolated rat thoracic aorta preparations, farrerol relaxed KCl-induced contractions with an EC₅₀ of 14.02 μM, and phenylephrine (PE)-induced contractions with an EC₅₀ of 35.94 μM [1]. This differential sensitivity to depolarizing (KCl) versus receptor-mediated (PE) contractile stimuli provides quantitative benchmarks for comparative evaluation against other vasoactive flavanones in vascular research.

Vascular Pharmacology Calcium Signaling Hypertension

Disease-Specific Anti-Inflammatory Efficacy: Asthma vs. Acute Lung Injury

Farrerol exhibits differential efficacy across distinct pulmonary inflammatory models. In an OVA-induced allergic asthma model in BALB/c mice, farrerol administered at 20 and 40 mg/kg (i.p.) significantly reduced inflammatory cell infiltration, Th1/Th2 cytokine levels in bronchoalveolar lavage fluid (BALF), OVA-specific serum IgE, goblet cell hyperplasia, and airway hyperresponsiveness to methacholine [1]. In contrast, farrerol at identical doses (20 and 40 mg/kg, i.p.) produced no significant protective effect in an LPS-induced acute lung injury model [1]. Mechanistically, the anti-asthmatic effect was associated with inhibition of PI3K and NF-κB pathway activation [1].

Pulmonary Inflammation Asthma Disease Modeling

Myocardial Protection: Quantitative Reduction of Cardiac Injury Biomarkers

Farrerol confers protection in myocardial ischemia/reperfusion (I/R) injury models through a mechanism distinct from Nrf2-mediated antioxidant pathways. In a rat model of myocardial I/R injury, farrerol treatment significantly reduced serum levels of cardiac injury biomarkers: creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), troponin-1, and NT-proBNP [1]. Simultaneously, farrerol suppressed pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α [1]. Critically, macrophage clearance and Nlrp3 deficiency abrogated the cardioprotective effect, whereas Nrf2 knockout did not, indicating that farrerol's myocardial protection operates primarily via macrophage-targeted NLRP3 inflammasome inhibition rather than Nrf2-dependent antioxidant mechanisms [1].

Cardiovascular Ischemia-Reperfusion Injury NLRP3 Inflammasome

Enantiomer-Specific CYP450 Inhibition Profiles

(+)-Farrerol and (-)-farrerol exhibit notable stereoselective differences in cytochrome P450 enzyme inhibition. In vitro metabolism studies using liver microsomes revealed significant stereoselectivity in the inhibition of CYP1A2, CYP2C9, CYP2C19, and CYP3A4/5 isozymes by (+)-farrerol versus (-)-farrerol (p < 0.01) [1]. These stereoselective inhibitory differences may contribute to the observed enantioselectivity in hepatic metabolism and potential drug-drug interaction liability of the two farrerol enantiomers [1].

Drug Metabolism CYP450 Drug-Drug Interactions

Farrerol (CAS 95403-16-0): Evidence-Backed Research and Industrial Application Scenarios


ERβ-Selective Vascular Smooth Muscle Cell Proliferation Studies

Farrerol is optimally suited for in vitro and in vivo studies requiring ERβ-selective pharmacological modulation. With an IC₅₀ of 2.7 μM for ERβ and a 21-fold selectivity window over ERα, farrerol enables interrogation of ERβ-specific signaling in vascular smooth muscle cells while minimizing confounding ERα activation [1]. This application scenario is directly supported by quantitative receptor binding data and validated in rat thoracic aorta VSMC proliferation assays.

Allergic Asthma and Th2-Driven Airway Inflammation Models

Farrerol is a validated research compound for OVA-induced allergic asthma studies in murine models. Demonstrated efficacy at 20-40 mg/kg i.p. includes reduction of airway hyperresponsiveness, goblet cell hyperplasia, and Th2 cytokine levels in BALF [2]. However, procurement should not be directed toward LPS-induced acute lung injury or ARDS models, where farrerol exhibits no protective effect at identical doses, establishing clear disease-model boundaries for appropriate experimental use [2].

Myocardial Ischemia/Reperfusion Injury and NLRP3 Inflammasome Research

Farrerol is appropriate for cardiovascular research focused on macrophage-mediated inflammation and NLRP3 inflammasome activation in I/R injury. Quantitative reduction in CK-MB, LDH, troponin-1, and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) has been documented in rat models [3]. The dependence on macrophage NLRP3 signaling rather than Nrf2-mediated antioxidant pathways distinguishes farrerol from other flavonoids and provides a defined mechanistic context for its application in I/R injury studies [3].

Enantioselective Pharmacokinetic and CYP450 Interaction Studies

Farrerol racemate and its individual (+)- and (-)-enantiomers are essential tools for investigating stereoselective ADME properties. Documented enantioselectivity in oral bioavailability, with (+)-farrerol demonstrating superior plasma exposure, and stereoselective CYP1A2, CYP2C9, CYP2C19, and CYP3A4/5 inhibition (p < 0.01) make chirally defined farrerol preparations critical for accurate metabolism and drug-drug interaction research [4]. The absence of chiral interconversion in vivo further supports the use of pure enantiomers as stable probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Farrerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.